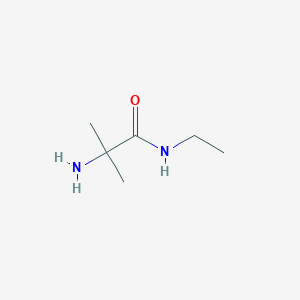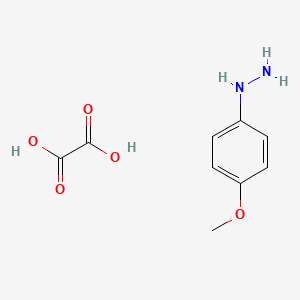![molecular formula C10H16ClNO B2651524 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide CAS No. 392719-47-0](/img/structure/B2651524.png)
2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C10H16ClNO . It is a solid substance at room temperature . The IUPAC name for this compound is 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 201.7 . It is a solid substance at room temperature . .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Cis and Trans-Fused 3a-Aryloctahydroindoles
This compound has been utilized in the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, highlighting its importance in the synthesis of complex organic structures. The process involves treating N-(2-arylcyclohex-1-en-1-yl)-α-(methylthio)acetamides with N-chlorosuccinimide, leading to the formation of 3a-aryl-2,3,3a,4,5,6-hexahydro-3-(methylthio)indol-2-ones. Desulfurization and subsequent catalytic hydrogenation or reduction provide access to these complex molecules, demonstrating the compound's utility in organic synthesis and the potential creation of bioactive molecules such as (−)-mesembrane (Saito, Matsuo, & Ishibashi, 2007).
Herbicide Metabolism and Environmental Impact
The compound's structural relatives, chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes. These studies provide insights into the environmental and health impacts of chloroacetamide herbicides, with a focus on their carcinogenicity potential and metabolic pathways. This research underscores the importance of understanding the biotransformation and ecological implications of related chloroacetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Conformational Analysis in Developing Opioid Kappa Agonists
Another application involves the use of N-[2-(1-pyrrolidinyl)ethyl]acetamides in the development of opioid kappa agonists. Through conformational analysis, researchers have been able to design potent agonists by understanding the spatial orientation and interactions of these molecules. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Costello et al., 1991).
Radioisotope Labeling for Metabolic Studies
The compound and its derivatives have been used in the radiosynthesis of chloroacetanilide herbicides and their metabolites. This application is crucial for studying the metabolism and mode of action of these herbicides, providing valuable insights into their behavior in biological systems and the environment (Latli & Casida, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASLXHHQSIFPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)




![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)


![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)



